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Compound of Interest

Compound Name:
4-Bromo-3-ethoxy-1-methyl-1H-

pyrazole

CAS No.: 1619897-03-8

Cat. No.: B13339036

Get Quote

Executive Summary
In the development of halogenated heterocyclic drugs, the precise definition of intermolecular

interactions is paramount. While Nuclear Magnetic Resonance (NMR) is the industry standard

for solution-state characterization, it fails to capture the sigma-hole interactions (Halogen

Bonding) that define the solid-state performance and binding affinity of 4-bromo-1-methyl-

pyrazole derivatives. This guide objectively compares Single Crystal X-ray Diffraction (SCXRD)

against NMR and Computational DFT, demonstrating why SCXRD is the requisite "product" for

validating the structural integrity and bioavailability potential of this scaffold.

Part 1: The Product – X-ray Crystallography
Specifications
Target Analyte: 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (Solid derivative of the liquid

parent 4-bromo-1-methylpyrazole).
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Unique Structural Insights (The "Why")
The bromine atom at the C4 position is not merely a steric blocker; it is an active

supramolecular handle. X-ray crystallography is the only technique that directly visualizes the

C–Br···O/N halogen bond—a directional interaction (

) capable of enhancing potency in protein binding pockets.

Data Output Parameters
A high-quality crystal structure for this derivative typically yields:

Space Group: Monoclinic (often

) or Triclinic (

), driven by the planar pyrazole ring.

Resolution: < 0.8 Å (Atomic resolution).

Key Interaction: The "dimer" motif formed by the carboxylic acid (

graph set) stabilized by lateral C–Br···O contacts.

Part 2: Comparative Performance Analysis
This section compares the "performance" of SCXRD data against alternative analytical

products.

Head-to-Head Comparison Table
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Feature
SCXRD (The

Product)

Solution NMR (

H/

C)

Powder Diffraction

(PXRD)

Primary Output
3D Atomic

Coordinates (CIF)

Chemical Shifts (

ppm)

Bulk Phase

Fingerprint

Halogen Bond

Detection

Direct Visualization

(Distance < sum of

vdW radii)

Blind (Inferred only via

solvent shifts)

Indirect (via lattice

expansion)

Tautomer

Identification

Absolute (Proton

location fixed)

Ambiguous (Fast

exchange averages

signals)

Ambiguous

Sample Requirement
Single Crystal (

mm)

mg dissolved in

solvent
mg powder

Turnaround Time
2–24 Hours (Data +

Solve)
10–30 Minutes 1 Hour

Drug Design Utility
High (Defines binding

vector)
Medium (Purity check)

High (Formulation

QC)

Deep Dive: The "Halogen Bond" Advantage
In 4-bromo-1-methyl-pyrazole derivatives, the bromine atom exhibits a region of positive

electrostatic potential (the sigma-hole).

NMR Limitation: In

, the C4-Br carbon appears as a singlet

ppm. This confirms the covalent bond but provides zero data on how the bromine interacts
with its environment.

SCXRD Advantage: The crystal structure reveals the C–Br···O=C distance. If this distance is
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Å (less than the van der Waals sum of 3.37 Å), it confirms a strong halogen bond. This data
is critical for medicinal chemists designing inhibitors to target the hinge region of kinases,
where such interactions often displace water molecules.

Part 3: Experimental Protocols
To replicate these results, the following self-validating protocols are recommended.

Workflow Visualization
The following diagram outlines the critical path from synthesis to structural solution, highlighting

the decision nodes for successful crystallization.
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Start: 1-Methylpyrazole-3-carboxylic acid

Step 1: Bromination
(NBS, DMF, RT, 12h)

Step 2: Isolation
(Precipitate in H2O, Filter)

Decision: Purity > 95%?
(Check 1H NMR)

No (Repurify)

Step 3: Crystallization
(Slow Evap: MeOH/DMSO 10:1)

Yes

Step 4: X-Ray Diffraction
(Mo Kα, 100K)

Step 5: Structure Refinement
(SHELXL, Olex2)

Final Output: CIF File
(Halogen Bond Metrics)

Click to download full resolution via product page
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Caption: Workflow for the synthesis and structural determination of 4-bromo-1-methyl-pyrazole-

3-carboxylic acid.

Detailed Methodology
Step 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic
acid[1]

Reagents: Dissolve 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in DMF (5 mL/mmol).

Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at

C. Allow to warm to Room Temperature (RT) and stir for 12 hours.

Causality: Low temperature addition prevents over-bromination or radical side reactions.

Work-up: Pour the reaction mixture into ice-water. The product should precipitate as a white

solid. Filter, wash with water, and dry under vacuum.

Self-Validation: The crude solid's melting point should be

C [1]. If significantly lower, recrystallize from ethanol before proceeding.

Step 2: Crystallization (The Critical Step)
Standard solvents often yield microcrystalline powders unsuitable for SCXRD.

Protocol: Dissolve 20 mg of the purified solid in a mixture of Methanol (2 mL) and DMSO (0.2

mL).

Technique: Place in a small vial, cover with Parafilm, and poke 3 small holes. Allow to stand

at RT for 3–5 days.

Mechanism:[2] DMSO acts as a "good" solvent with high boiling point, while Methanol (the

"poor" solvent for this specific crystal form) evaporates first, driving supersaturation slowly to

favor few, large nucleation sites.

Step 3: Data Collection & Refinement
Mounting: Select a colorless prism (
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mm). Mount on a Kapton loop using Paratone oil.

Temperature: Cool to 100 K using a nitrogen stream.

Reasoning: Low temperature reduces thermal vibration (atomic displacement parameters),

allowing for precise localization of the bromine atom and the carboxylic acid proton.

Refinement: Use SHELXT for solution and SHELXL for refinement.

Check: Ensure the Flack parameter is ignored (centrosymmetric space group expected) or

close to 0.0 (if chiral auxiliary used).

Part 4: Structural Interaction Map
The following diagram illustrates the supramolecular network revealed only by the X-ray

product, highlighting the competition between Hydrogen and Halogen bonding.

Interaction Types

Molecule A
(4-Br-1-Me-Py-COOH)

Molecule B
(Inverted)

H-Bond Dimer
(O-H...O)

Molecule C
(Neighbor)

Halogen Bond
(C-Br...N/O)

H-Bond Dimer
(O...H-O)

Green = Strong H-Bond (Structure Directing)

Red = Halogen Bond (Potency Enhancing)

Click to download full resolution via product page

Caption: Supramolecular assembly showing the H-bonded dimer motif and the orthogonal

Halogen Bond network.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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